molecular formula C21H31NO2 B067797 2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane CAS No. 163526-71-4

2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane

Numéro de catalogue B067797
Numéro CAS: 163526-71-4
Poids moléculaire: 329.5 g/mol
Clé InChI: JFAVRSZLHCCUEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, commonly known as WF-23, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by inhibiting its reuptake into the presynaptic neuron. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and addiction.

Mécanisme D'action

WF-23 exerts its pharmacological effects by inhibiting the reuptake of dopamine into the presynaptic neuron, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels can result in various biochemical and physiological effects, as discussed below.

Effets Biochimiques Et Physiologiques

The increase in dopamine levels caused by WF-23 can result in various biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. For instance, a study by Zhang et al. (2015) showed that WF-23 can improve the motor symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, a study by Gao et al. (2016) demonstrated that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of WF-23 for lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of WF-23 is its limited water solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on WF-23, including:
1. Further studies to elucidate the molecular mechanisms underlying the pharmacological effects of WF-23.
2. Development of more water-soluble analogs of WF-23 for in vivo studies.
3. Investigation of the potential therapeutic applications of WF-23 in other neurological disorders, such as schizophrenia and depression.
4. Exploration of the potential use of WF-23 in combination with other drugs for the treatment of addiction.
5. Studies to determine the long-term effects of WF-23 on dopamine function and behavior.
In conclusion, WF-23 is a potent dopamine reuptake inhibitor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake into the presynaptic neuron, leading to an increase in dopamine levels and various biochemical and physiological effects. While WF-23 has some limitations, it remains a useful tool for studying the role of dopamine in various neurological disorders, and future research may lead to the development of more effective analogs with broader therapeutic applications.

Méthodes De Synthèse

The synthesis of WF-23 involves the reaction of 2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)phenylacetic acid with thionyl chloride, followed by reaction with methylamine to yield the final product. This method has been described in detail in a research article published by Xu et al. (2010).

Applications De Recherche Scientifique

WF-23 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, a study by Zhang et al. (2015) demonstrated that WF-23 can improve the symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, another study by Gao et al. (2016) showed that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.

Propriétés

Numéro CAS

163526-71-4

Nom du produit

2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane

Formule moléculaire

C21H31NO2

Poids moléculaire

329.5 g/mol

Nom IUPAC

1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol

InChI

InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3

Clé InChI

JFAVRSZLHCCUEK-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O

SMILES canonique

CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O

Synonymes

2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer
2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane
2alpha-DHET
2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane
beta-PCT

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.